2-Amino-6-nitrobenzaldehyde

Catalog No.
S1546490
CAS No.
130133-53-8
M.F
C7H6N2O3
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-nitrobenzaldehyde

CAS Number

130133-53-8

Product Name

2-Amino-6-nitrobenzaldehyde

IUPAC Name

2-amino-6-nitrobenzaldehyde

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C7H6N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H,8H2

InChI Key

HACOHMHYAQXUOL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)N

2-Amino-6-nitrobenzaldehyde is an organic compound with the chemical formula C7_7H6_6N2_2O. It features an amino group (-NH2_2) and a nitro group (-NO2_2) attached to a benzaldehyde structure. This compound is characterized by its yellow crystalline appearance and has a molecular weight of 166.13 g/mol. The presence of both electron-donating and electron-withdrawing groups makes it a versatile intermediate in organic synthesis.

  • Skin and eye irritation: Nitroaromatic compounds can be irritants to the skin and eyes upon contact.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.
  • Potential explosive hazard: Nitroaromatic compounds can be explosive under certain conditions, though the specific risk for 2-Amino-6-nitrobenzaldehyde requires further investigation.
, including:

  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, such as using iron powder in acetic acid, which facilitates the transformation into 2-amino-6-aminobenzaldehyde .
  • Condensation Reactions: It can undergo Knoevenagel condensation with active methylene compounds to form α,β-unsaturated carbonyl compounds. This reaction typically involves the formation of an intermediate that subsequently cyclizes to yield heterocyclic compounds .
  • Electrophilic Substitution: The amino group can act as a directing group for electrophilic aromatic substitution, allowing for further derivatization of the benzene ring .

Research indicates that 2-amino-6-nitrobenzaldehyde exhibits biological activity, particularly in antimicrobial and anticancer studies. Its derivatives have shown potential as inhibitors against various bacterial strains and cancer cell lines, suggesting that the compound may serve as a lead structure for developing new pharmaceuticals

Several synthesis methods for 2-amino-6-nitrobenzaldehyde include:

  • Oxidation of 2-Nitrotoluene: This method involves oxidizing 2-nitrotoluene using potassium permanganate in an aqueous solution, followed by extraction to isolate the aldehyde .
  • Reduction of Nitro Compounds: The reduction of 2-nitrobenzaldehyde can be achieved using iron powder in acidic conditions, which selectively reduces the nitro group while preserving the aldehyde functionality .
  • Manganese(IV) Oxide Method: A more straightforward approach involves treating 2-nitrotoluene with manganese(IV) oxide in dichloromethane under inert conditions, yielding high purity and yield .

_and_Biomedical_Potentials_of_2-Nitrobenzaldehyde_and_2-Chlorobenzaldehyde" rel="nofollow noopener" target="_blank"> .

The uniqueness of 2-amino-6-nitrobenzaldehyde lies in its dual functional groups (amino and nitro), which provide distinct reactivity patterns not fully exhibited by other similar compounds. This versatility enhances its utility in synthetic chemistry and medicinal applications.

Interaction studies reveal that 2-amino-6-nitrobenzaldehyde can interact with various biological targets. Its derivatives have been tested against enzymes involved in metabolic pathways, showing inhibition potential that could lead to therapeutic applications. Additionally, studies on its binding affinity to DNA suggest possible roles in anticancer activity through mechanisms involving DNA intercalation or alkylation

Several compounds share structural similarities with 2-amino-6-nitrobenzaldehyde. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
2-NitrobenzaldehydeNitro group at position 2Used primarily as an intermediate in organic synthesis .
4-Amino-3-nitrobenzoic acidAmino group at position 4Exhibits different biological activities compared to its aldehyde counterpart

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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